H-DL-Tyr-DL-Dab(1)-DL-Arg-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-(1)
Description
H-DL-Tyr-DL-Dab(1)-DL-Arg-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-(1) is a synthetic oligopeptide composed of alternating D- and L-configured amino acids, incorporating non-standard residues such as diaminobutyric acid (Dab) and xiThr (a modified threonine derivative). The terminal "(1)" notation may indicate a cyclized or branched structure, though further structural elucidation is required .
Properties
Molecular Formula |
C67H85N15O11 |
|---|---|
Molecular Weight |
1276.5 g/mol |
IUPAC Name |
2-amino-N-[9-(4-aminobutyl)-3,15,18-tribenzyl-21-[3-(diaminomethylideneamino)propyl]-6-(1-hydroxyethyl)-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,23-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-24-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C67H85N15O11/c1-40(83)57-66(93)81-53(35-41-16-5-2-6-17-41)59(86)72-33-30-52(75-58(85)48(69)34-44-26-28-46(84)29-27-44)61(88)76-51(25-15-32-73-67(70)71)60(87)78-54(36-42-18-7-3-8-19-42)63(90)79-55(37-43-20-9-4-10-21-43)64(91)80-56(38-45-39-74-49-23-12-11-22-47(45)49)65(92)77-50(62(89)82-57)24-13-14-31-68/h2-12,16-23,26-29,39-40,48,50-57,74,83-84H,13-15,24-25,30-38,68-69H2,1H3,(H,72,86)(H,75,85)(H,76,88)(H,77,92)(H,78,87)(H,79,90)(H,80,91)(H,81,93)(H,82,89)(H4,70,71,73) |
InChI Key |
XRRYCKNEBSTWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCN=C(N)N)NC(=O)C(CC6=CC=C(C=C6)O)N)CC7=CC=CC=C7)O |
Origin of Product |
United States |
Biological Activity
H-DL-Tyr-DL-Dab(1)-DL-Arg-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-(1) is a complex peptide composed of various amino acids, which are known to exhibit diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Composition and Structure
The compound is a synthetic peptide that includes the following amino acids:
- Tyrosine (Tyr)
- Dab (Diaminobutyric acid)
- Arginine (Arg)
- Phenylalanine (Phe)
- Tryptophan (Trp)
- Lysine (Lys)
- xi-Threonine (xiThr)
The arrangement and chirality of these amino acids significantly influence the peptide's biological activity.
The biological activity of H-DL-Tyr-DL-Dab(1)-DL-Arg-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-(1) can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the body, influencing signaling pathways. For instance, tryptophan is known for its role in serotonin synthesis, which can affect mood and behavior.
- Self-Assembly Properties : Recent studies have shown that peptides with aromatic amino acids like phenylalanine and tryptophan can self-assemble into amyloid-like structures. This property is crucial for the formation of functional biomaterials and can impact cellular interactions .
- Antioxidant Activity : Certain components of the peptide, particularly tyrosine and phenylalanine, exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Case Studies
Several studies have investigated the biological activities of similar peptides:
- A study on aromatic amino acids demonstrated that their self-assembly leads to the formation of nanostructures with enhanced mechanical properties, suggesting potential applications in drug delivery systems .
- Another research highlighted the role of peptides in modulating immune responses, where specific sequences were found to enhance or inhibit immune cell activity, indicating their potential as therapeutic agents in immunotherapy .
Data Table: Biological Activities
Comparison with Similar Compounds
Key Observations:
- Instead, Dab(1) may confer rigidity or metal-binding properties .
- Charged Residues : The presence of Arg and Lys may enhance solubility and electrostatic interactions relative to the Ala/Pro-rich analog in .
Functional and Pharmacological Differences
- Antimicrobial Potential: Cys-containing peptides (e.g., ) often exhibit antimicrobial activity via disulfide-mediated membrane disruption. The target compound’s Dab and Arg residues may instead facilitate cationic interactions with bacterial membranes .
- Receptor Binding : The N(Me)Trp in ’s compound likely reduces enzymatic degradation, a feature absent in the target compound. However, the latter’s Tyr and Trp residues may support G-protein-coupled receptor (GPCR) targeting .
Toxicity and Handling
- Target Compound: No specific toxicity data is available, but analogs in highlight risks associated with synthetic peptides, including irritation (skin/eyes) and sensitization. Standard handling precautions (gloves, ventilation) are recommended .
- Comparative Stability : The absence of Cys in the target compound may reduce oxidative degradation compared to disulfide-containing analogs, improving shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
